Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Overview
Description
The tert-butyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, and various substituents that can modify their chemical and physical properties. The tert-butyl group is a common bulky alkyl substituent that can influence the reactivity and solubility of the molecule.
Synthesis Analysis
The synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate and related compounds involves multiple steps, including protection and deprotection of functional groups, and the formation of the piperidine ring. For example, the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate involves Boc anhydride protection, oxidation, and reduction steps . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is achieved through a condensation reaction . These synthetic routes are crucial for the preparation of intermediates used in pharmaceuticals, such as CDK9 inhibitors and Ibrutinib .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD, and the molecular structure was optimized using density functional theory (DFT) . These studies provide insights into the conformation of the piperidine ring and the spatial arrangement of substituents, which are important for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of tert-butyl substituted piperidine derivatives is influenced by the presence of the tert-butyl group and other substituents. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be transformed into trans isomers through the Mitsunobu reaction . The tert-butyl group can also affect the electron density of the molecule, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as an electron-releasing substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted piperidine derivatives are determined by their molecular structure. The bulky tert-butyl group can prevent close packing of molecules in the solid state, as observed in the crystal structure of 4'-tert-butyl-2,2':6',2''-terpyridine . This steric hindrance can affect the compound's solubility and melting point. Additionally, the presence of the tert-butyl group can influence the compound's boiling point and stability.
Scientific Research Applications
Application 1: Synthesis of Biologically Active Compounds
- Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .
- Results or Outcomes: The synthesized compounds were characterized by spectral data .
Application 2: Synthesis of Vandetanib Intermediate
- Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer .
- Methods of Application: The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
- Results or Outcomes: The synthesized compound served as a key intermediate in the production of Vandetanib .
Application 3: Synthesis of Fentanyl Derivatives
- Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known as 1-Boc-4-AP, is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
- Methods of Application: The specific methods of application can vary greatly depending on the specific derivative being synthesized .
- Results or Outcomes: The synthesized compounds are used in the production of various fentanyl derivatives .
Application 4: Synthesis of Vandetanib Intermediate
- Summary of the Application: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib .
- Methods of Application: The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
- Results or Outcomes: The synthesized compound served as a key intermediate in the production of Vandetanib .
Application 5: Synthesis of Biologically Active Compounds
- Summary of the Application: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
- Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
- Results or Outcomes: The synthesized compound served as a key intermediate in the production of various biologically active compounds .
Application 6: Synthesis of Indiacen A and Indiacen B
- Summary of the Application: Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
- Results or Outcomes: The newly synthesized compounds were characterized by spectral data .
Safety And Hazards
The safety information for Tert-butyl 4-carbamoylpiperidine-1-carboxylate indicates that it has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 4-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFUWPUJUMZXBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370854 | |
Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-carbamoylpiperidine-1-carboxylate | |
CAS RN |
91419-48-6 | |
Record name | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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